![molecular formula C12H7F2NO3 B6382643 4-(2,3-Difluorophenyl)-2-nitrophenol, 95% CAS No. 1261909-13-0](/img/structure/B6382643.png)
4-(2,3-Difluorophenyl)-2-nitrophenol, 95%
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Overview
Description
4-(2,3-Difluorophenyl)-2-nitrophenol, 95% (4-DFN), is a phenolic compound consisting of two nitro groups attached to a difluorophenyl ring. It is used as an intermediate in the synthesis of various drugs and is also known as 4-difluoronitrophenol. 4-DFN is a highly polar compound, with a melting point of 58-60 °C and a boiling point of 176-177 °C. It is soluble in water, alcohol, and acetone, and is a valuable building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-DFN is not well understood. However, it is thought to act as an electron acceptor, allowing it to react with electron-rich compounds to form new products. In addition, the nitro groups in 4-DFN are believed to react with the electron-rich compounds, leading to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFN are not well understood. However, studies have shown that it is not metabolized in the body, and is excreted unchanged in the urine. In addition, 4-DFN does not appear to have any significant effect on the body's enzymes or hormones.
Advantages and Limitations for Lab Experiments
4-DFN has several advantages when used in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is stable at room temperature, and is soluble in a variety of solvents. Furthermore, it is a highly polar compound, which makes it useful for synthesizing a variety of compounds.
However, there are some limitations to using 4-DFN in laboratory experiments. It is a highly reactive compound, and must be handled with caution. In addition, it is toxic, and should not be ingested or inhaled. Furthermore, it can be difficult to remove from reaction mixtures, which can lead to contamination of other compounds.
Future Directions
There are several potential future directions for research on 4-DFN. One possible direction is to study its potential applications in the synthesis of pharmaceuticals. In addition, further research could be conducted on its biochemical and physiological effects, as well as its mechanism of action. Furthermore, studies could be conducted to investigate its potential uses as a catalyst for reactions, or as a starting material for the synthesis of polymers. Finally, research could be conducted to investigate the safety and toxicity of 4-DFN, and to develop methods for its safe handling and disposal.
Synthesis Methods
4-DFN can be synthesized by the reaction of 2,3-difluoronitrobenzene with sodium nitrite in the presence of an acid catalyst. This reaction yields 4-difluoronitrophenol as the main product, with other minor products such as nitrosobenzene and nitrobenzene. The reaction proceeds in two steps: first, the nitrobenzene is formed by the reaction of the difluoronitrobenzene with the sodium nitrite, and then the nitrobenzene is oxidized to the difluoronitrophenol.
Scientific Research Applications
4-DFN has been studied extensively for its potential applications in scientific research. It has been used as a reagent for the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In addition, it has been used as a starting material for the synthesis of other compounds, such as 4-difluorophenylboronic acid, which is used in the synthesis of a variety of pharmaceuticals. Furthermore, 4-DFN has been studied for its potential use in the synthesis of polymers, as well as its ability to catalyze reactions.
properties
IUPAC Name |
4-(2,3-difluorophenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-9-3-1-2-8(12(9)14)7-4-5-11(16)10(6-7)15(17)18/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGWSAXPIOKDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686255 |
Source
|
Record name | 2',3'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorophenyl)-2-nitrophenol | |
CAS RN |
1261909-13-0 |
Source
|
Record name | 2',3'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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